An In-depth Technical Guide on Methyl 2-amino-5-methylthiazole-4-carboxylate
An In-depth Technical Guide on Methyl 2-amino-5-methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-methylthiazole-4-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a versatile building block for the synthesis of more complex structures. The 2-aminothiazole ring system is a key feature in drugs developed for a range of therapeutic areas, including the treatment of allergies, hypertension, inflammation, and infections caused by bacteria and HIV.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and biological significance of Methyl 2-amino-5-methylthiazole-4-carboxylate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of Methyl 2-amino-5-methylthiazole-4-carboxylate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂S | [2] |
| Molecular Weight | 172.20 g/mol | [2] |
| CAS Number | 63257-03-4 | [2] |
| Appearance | Pale yellow powder / Solid | [2][3] |
| Melting Point | 165–168 °C | [3] |
| Boiling Point (Predicted) | 301.3±22.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.339±0.06 g/cm³ | [4] |
| pKa (Predicted) | 2.94±0.10 | [4] |
| Storage Temperature | 2-8°C (protect from light) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds. The following tables summarize the key spectroscopic data for Methyl 2-amino-5-methylthiazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |
| ¹H NMR | DMSO-d₆ | 2.49 | s | 3H (thiazole-CH₃) | [3] |
| 3.70 | s | 3H (ester-OCH₃) | [3] | ||
| 6.97 | s | 2H (NH₂) | [3] | ||
| ¹³C NMR | DMSO-d₆ | 12.7 | - | thiazole-CH₃ | [3] |
| 52.1 | - | ester-OCH₃ | [3] | ||
| 135.2 | - | C5-thiazole | [3] | ||
| 137.1 | - | C4-thiazole | [3] | ||
| 164.3 | - | C=O (ester) | [3] | ||
| 167.5 | - | C2-thiazole (C-NH₂) | [3] |
Infrared (IR) Spectroscopy
| Wavenumber (νₘₐₓ) in cm⁻¹ | Assignment | Reference |
| 3433 | N-H stretch (amine) | [3] |
| 1688 | C=O stretch (conjugated ester) | [3] |
Mass Spectrometry (MS)
| Ionization Method | Calculated m/z (M+H)⁺ | Found m/z (M+H)⁺ | Reference |
| FTMS-ESI | 173.0385 | 173.0379 | [3] |
Synthesis and Reactivity
Methyl 2-amino-5-methylthiazole-4-carboxylate and its derivatives are typically synthesized via the Hantzsch thiazole synthesis. A common method involves the reaction of an α-haloketone with a thiourea derivative.
A general one-pot procedure for the synthesis of related 2-substituted-4-methylthiazole-5-carboxylates has been described, which is more efficient than traditional two-step methods.[1] This involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) followed by the addition of thiourea.[1] The ethyl ester analogue, ethyl 2-amino-4-methylthiazole-5-carboxylate, is a significant building block in organic synthesis, particularly for preparing medicinally important agents.[1]
The amino group at the C2 position can be further modified. For instance, it can be acylated to form amides, which can lead to derivatives with altered biological activities.[5][6]
Experimental Protocol: General Synthesis of 2-Amino-5-derivatized 4-carboxylate Thiazoles
The following is a general procedure adapted from the literature for the synthesis of related compounds, which can be modified for Methyl 2-amino-5-methylthiazole-4-carboxylate.
General Procedure A:
-
Dissolve methyl dichloroacetate in anhydrous ether at 0°C.
-
Add the appropriate aldehyde (in this case, a precursor to the 5-methyl group) to the stirring solution.
-
Add sodium methoxide (NaOMe) to the reaction mixture.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified, typically by recrystallization.
Note: This is a generalized protocol and specific reaction conditions such as stoichiometry, temperature, and reaction time would need to be optimized for the synthesis of the title compound.
Biological and Pharmacological Significance
The 2-aminothiazole-4-carboxylate scaffold is a promising template for the development of new therapeutic agents.[3][7] Derivatives of this core structure have shown a wide range of biological activities.
Antimicrobial Activity
Several derivatives of the 2-aminothiazole-4-carboxylate scaffold have been identified as having potent activity against Mycobacterium tuberculosis H37Rv.[3][7] For example, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM).[3][7] This highlights the potential of this class of compounds in the development of new anti-tubercular drugs. Some derivatives have also demonstrated antibacterial activity against Gram-positive bacteria and moderate antifungal activity.[8]
Anticancer Activity
Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to exhibit significant antileukemic activity against various human cells, indicating a potential for antineoplastic applications.[1] Further studies have shown that certain bifunctional derivatives possess a broad spectrum of anticancer activity against numerous tumor cell lines.[8]
Other Biological Activities
The broader class of 2-aminothiazoles has been investigated for a variety of other pharmacological effects, including anti-inflammatory, antioxidant, and antiviral activities.[9][10][11]
Logical Relationships and Workflows
The following diagrams illustrate the general synthesis pathway and the relationship between the core structure and its potential biological applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Methyl 2-amino-5-methylthiazole-4-carboxylate AldrichCPR 63257-03-4 [sigmaaldrich.com]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. 2-AMINO-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID METHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-4-methylthiazole-5-carboxylic acid [myskinrecipes.com]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
